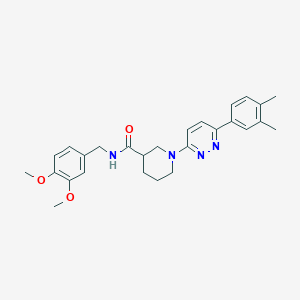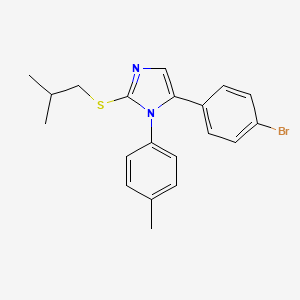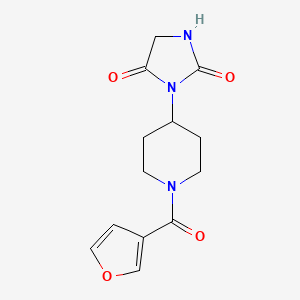![molecular formula C18H18N2O3S2 B2911488 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-79-9](/img/structure/B2911488.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMXAA or ASA404, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first identified as a tumor vascular disrupting agent, meaning that it can selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen. In recent years, DMXAA has also been investigated for its ability to stimulate the immune system and induce tumor cell death.
作用機序
The exact mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is not fully understood, but it is believed to involve multiple pathways. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to selectively target and destroy tumor blood vessels, leading to reduced blood flow and nutrient supply to the tumor. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has also been shown to activate immune cells, leading to increased production of cytokines and enhanced immune response against tumor cells.
Biochemical and Physiological Effects:
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor and immune-stimulating properties, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to induce oxidative stress, increase vascular permeability, and inhibit angiogenesis.
実験室実験の利点と制限
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has several advantages for lab experiments, including its selective targeting of tumor blood vessels and its ability to stimulate the immune system. However, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide research, including its potential use in combination with other anti-cancer therapies, its use in personalized medicine approaches, and its investigation as a potential treatment for other diseases such as viral infections and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide and to identify potential biomarkers for patient selection and treatment monitoring.
合成法
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can be synthesized through a multi-step process involving the reaction of 2-mercapto-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide with ethyl iodide in the presence of a base. The resulting intermediate is then reacted with 4,7-dimethoxy-1,3-benzothiazol-2-amine to yield N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide.
科学的研究の応用
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been extensively studied in preclinical models of cancer, with promising results in a variety of tumor types. In mouse models, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to induce tumor cell death, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has also been investigated for its ability to stimulate the immune system, with studies showing increased production of cytokines and activation of immune cells.
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-14-8-6-5-7-11(14)17(21)20-18-19-15-12(22-2)9-10-13(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLYPRTJNYHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2911406.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)
![3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2911411.png)

![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)

![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)
![5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911419.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)
![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)

